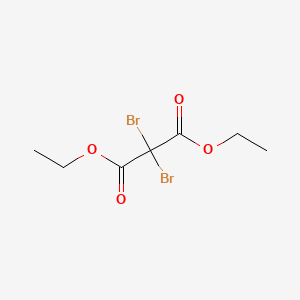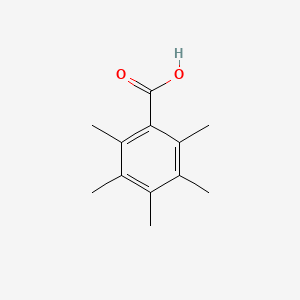
2-苄基苯甲酸
概述
描述
2-Benzylbenzoic acid, also known as 2-t-butylbenzoic acid, is a white crystalline solid. It is an aromatic carboxylic acid, and is a member of the benzene ring family. It is a widely used chemical in a variety of applications, ranging from industrial to pharmaceutical. 2-Benzylbenzoic acid has been extensively studied for its chemical and physical properties, as well as its potential applications.
科学研究应用
合成和化学应用
- 绿色化学合成:一项研究表明利用高温水可以在环境友好条件下高效合成苯并咪唑衍生物,这些衍生物与2-苄基苯甲酸相关,优化产率和结晶过程,无需进一步纯化(Dudd et al., 2003)。
- 光催化应用:利用可见光光还原催化开发了无金属脱氢内酯化2-芳基苯甲酸的研究,这些结构与2-苄基苯甲酸相关,该方法提供了一种经济且环境友好的途径来合成苯并香豆素,这对于生物活性分子至关重要(Ramirez et al., 2015)。
生物和制药研究
- 抗病毒和免疫调节剂:对2-氯-4-硝基苯甲酸分子盐的合成和表征,这种化合物在反应性上类似于2-苄基苯甲酸,揭示了它们作为抗病毒剂和免疫调节剂的潜力,突出了卤素键在稳定这些分子结构中的作用(Oruganti et al., 2017)。
- 生物正交化学:一项研究介绍了从2-甲酰基苯硼酸和4-叠氮基苯甲酸快速形成稳定硼-氮杂环的方法,展示了其在生理兼容条件下进行生物正交偶联反应的潜力。这为药物开发和生物化学研究开辟了新的途径(Dilek et al., 2015)。
材料科学与工程
- 液晶复合物:对可聚合苯甲酸衍生物用于形成液晶复合物的研究为了解2-苄基苯甲酸衍生物在开发具有特定结构和光学性质的新材料方面提供了见解(Kishikawa et al., 2008)。
作用机制
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylbenzoic acid are not well-documented. As a small molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound would need to be studied further to understand its bioavailability .
属性
IUPAC Name |
2-benzylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESDHLLVLYZNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210104 | |
| Record name | o-Benzylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbenzoic acid | |
CAS RN |
612-35-1 | |
| Record name | 2-(Phenylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Benzylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Benzylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-benzylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BENZYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ9B53P0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic application of 2-benzylbenzoic acid?
A1: 2-Benzylbenzoic acid serves as a valuable precursor for synthesizing diverse polycyclic aromatic compounds. One notable example is its use in preparing bulky anthracenyl esters. This synthesis involves a novel three-step tandem reaction comprising intramolecular Friedel–Crafts acylation, enolization, and esterification, all starting from 2-benzylbenzoic acid. [] This method offers an efficient route to access these structurally interesting esters.
Q2: Can you elaborate on the challenges associated with synthesizing derivatives of 2-benzylbenzoic acid and how researchers have addressed them?
A2: Synthesizing specific derivatives of 2-benzylbenzoic acid, like the 2-(2-nitrobenzyl)benzoic acid, can be challenging due to the potential for unwanted isomer formation during nitration. [] To overcome this, researchers have explored alternative synthetic strategies. One approach involves using stabilized anions like the 2-[2(methoxycarbonyl)phenyl]acetate anion in a nucleophilic aromatic substitution reaction with 2-fluoro-1-nitrobenzene. This method allows for greater control over the position of the nitro group, leading to the desired 2-(2-nitrobenzyl)benzoic acid derivative with higher selectivity. []
Q3: Apart from its role in synthesizing larger aromatic systems, what other reactions involving 2-benzylbenzoic acid have been investigated?
A3: Researchers have investigated the reductive cleavage of phthalides, cyclic compounds structurally related to 2-benzylbenzoic acid. Using iodotrimethylsilane as a reducing agent, 3-arylphthalides can be effectively cleaved to yield the corresponding 2-benzylbenzoic acid derivatives. [] This method highlights another synthetic route to access this family of compounds and expands their potential applications in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














